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Compound of Interest

2-(3,5-Difluorophenyl)-2-
Compound Name:
methylpropanenitrile

Cat. No.: B13606704

2-(3,5-Difluorophenyl)-2-methylpropanenitrile is a specialized aromatic nitrile that serves as
a critical building block in medicinal chemistry and drug development. Its structure is
characterized by a propanenitrile core with a gem-dimethyl substitution at the alpha position
and a synthetically valuable 3,5-difluorophenyl moiety. The strategic placement of two fluorine
atoms on the phenyl ring significantly modulates the molecule's electronic properties,
lipophilicity, and metabolic stability.[1][2] These characteristics are highly sought after in the
design of novel therapeutic agents, as fluorine incorporation can enhance target binding affinity,
improve bioavailability, and block sites of oxidative metabolism.[2][3]

The nitrile group itself is a versatile functional handle, serving either as a key pharmacophore
or as a precursor for conversion into other essential groups like primary amines, amides, or
carboxylic acids.[1][4] This guide provides a comprehensive overview of the compound's
properties, a detailed, field-proven synthesis protocol, its applications in pharmaceutical
research, and essential safety protocols for laboratory handling.

Physicochemical and Spectroscopic Profile

While a specific CAS Number for 2-(3,5-Difluorophenyl)-2-methylpropanenitrile is not readily
available in major public databases, its properties can be reliably inferred from structurally
related analogs and foundational chemical principles.
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Property Value | Description Source | Rationale
Molecular Formula CioHoF2N Based on structure
Molecular Weight 181.18 g/mol Calculated from formula[5]

2-(3,5-difluorophenyl)-2-

IUPAC Name o Standard nomenclature

methylpropanenitrile

Inferred from similar
Expected to be a colorless to compounds like 2-(4-
pale yellow liquid or low- Fluorophenyl)-2-

Appearance ) i L
melting solid at room methylpropanenitrile (liquid)
temperature. and 2-(3-Bromophenyl)-2-

methylpropanenitrile (liquid).[6]
Soluble in common organic
. solvents (e.g., DCM, Ether, General property of non-polar
Solubility

Ethyl Acetate, DMF). Insoluble

in water.

organic nitriles.

Predicted Spectroscopic Data

Definitive experimental spectra for this specific isomer are not publicly available. However, the

expected NMR and IR signatures can be predicted based on its molecular structure, providing

a powerful tool for characterization during synthesis.

e 1H NMR: The proton NMR spectrum is expected to be relatively simple.

o Methyl Protons (6H): A singlet peak around & 1.7-1.9 ppm. The gem-dimethyl groups are

chemically equivalent and have no adjacent protons to couple with.

o Aromatic Protons (3H): The aromatic region (& 7.0-7.5 ppm) will show two signals. One

signal will be a triplet, corresponding to the proton at the C4 position, coupled to the two

equivalent fluorine atoms. The other signal will be a doublet of doublets (or a complex

multiplet), corresponding to the two equivalent protons at the C2 and C6 positions,

coupled to the C4 proton and the fluorine atoms.
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e 13C NMR: The carbon spectrum will be characterized by distinct signals and carbon-fluorine
coupling.

o Nitrile Carbon (-C=N): A signal in the range of & 120-125 ppm.
o Quaternary Carbon (C(CHs)z2): A signal around & 35-45 ppm.
o Methyl Carbons (-CHs): A signal in the aliphatic region, & 25-30 ppm.

o Aromatic Carbons: Four distinct signals are expected, with characteristic C-F coupling
constants (J-coupling) that are invaluable for structural confirmation.[7]

o FT-IR: The infrared spectrum will provide clear evidence of the key functional groups.

[e]

Nitrile Stretch (C=N): A sharp, medium-intensity absorption band around 2240-2260 cm~1.

o

C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1100-
1350 cm~1.

o

Aromatic C-H Stretch: Signals just above 3000 cm™1.

[¢]

Aliphatic C-H Stretch: Signals just below 3000 cm~1.

Synthesis Protocol: Nucleophilic Cyanation of 3',5'-
Difluoroacetophenone

The most direct and reliable synthesis route is the nucleophilic addition of a cyanide anion to
the carbonyl carbon of 3',5'-difluoroacetophenone, followed by dehydration. The following
protocol is a robust, self-validating system adapted from well-established methodologies for
cyanohydrin formation and subsequent conversion.[8][9][10]

Reaction Principle

The core of this synthesis is the nucleophilic attack by the cyanide ion (:CN~) on the
electrophilic carbonyl carbon of the ketone.[11][12] The ketone's planar carbonyl group is
susceptible to attack from either face. The resulting tetrahedral alkoxide intermediate is then
protonated to form a stable cyanohydrin. While not detailed in this specific protocol,
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subsequent dehydration (often under acidic or basic conditions) would yield the target nitrile,
though modern variants often achieve this transformation in a more direct fashion or the
cyanohydrin itself is the intermediate of interest. For the purpose of creating the propanenitrile
structure, a more direct route involving a precursor with the gem-dimethyl group is necessary. A
more accurate precursor would be 2-(3,5-difluorophenyl)propan-2-ol, which can be subjected to
nucleophilic substitution with a cyanide source.

A highly effective method involves the reaction of a tertiary alcohol with a cyanide source under
acidic conditions.

Workflow Diagram: Synthesis of 2-(3,5-
Difluorophenyl)-2-methylpropanenitrile ""dot
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a Preparation & Reaction Setup )

Equip 3-neck RBF with dropping funnel, condenser, and N2 inlet
4

@NBF with 2-(3,5-difluorophenyl)propan-2-ol é@

\ 4

Add anhydrous DCM as solvent

\ 4
@ to 0 °C in an ice bath

Catalysis & Reaction

Slowly add TMSOT (catalyst) via dropping funnel

4

\ 4
@m to room temperature and stir for 12 hours

\ 4

@gress by TLC/GC-MS

4 Work-up ;; Isolation )

@eaction with saturated aq. NaHCO@

\ 4

@h DCM (3x)

Y
Wash combined organic layers with brine

\ 4

@ydrous Na2S04, filter, an@

AN J

Purififation
\ 4

Purify crude product via flash column chromatography
A

Isolate pure 2-(3,5-Difluorophenyl)-2-methylpropanenitrile

AN J

Click to download full resolution via product page

Caption: Impact of the difluorophenyl group in drug design.
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o Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to cleavage by
metabolic enzymes like Cytochrome P450s. The 3,5-substitution pattern provides a
"metabolic shield" for the aromatic ring, preventing hydroxylation, a common deactivation
pathway for drug candidates. [2]2. Enhanced Binding Affinity: Fluorine can act as a hydrogen
bond acceptor and participate in favorable dipole-dipole interactions within a protein's active
site, potentially increasing the potency and selectivity of a drug. [3]3. Lipophilicity and
Bioavailability: The introduction of fluorine generally increases the lipophilicity of a molecule,
which can improve its ability to cross cell membranes and enhance oral bioavailability. [1]

The Nitrile as a Versatile Pharmacophore

The nitrile group is no longer seen merely as a synthetic intermediate but as a valuable
pharmacophore. It is a bioisostere for carbonyl groups and can act as a hydrogen bond
acceptor. Over 30 nitrile-containing pharmaceuticals are currently prescribed for a wide range
of indications. [13]lts linear geometry and electronic properties allow it to occupy tight binding
pockets and form key interactions with target proteins. [13]This compound is therefore a
valuable building block for synthesizing inhibitors for targets like kinases and central nervous
system (CNS) proteins. [2]

Safety, Handling, and Storage

As a nitrile-containing compound, 2-(3,5-Difluorophenyl)-2-methylpropanenitrile must be
handled with appropriate precautions in a controlled laboratory setting. While a specific SDS is
not available, the safety profile can be extrapolated from related compounds like 2-(3,5-
Difluorophenyl)acetonitrile. [14]

Hazard Identification and Personal Protective Equipment
(GHS)

o Classification: Expected to be harmful if swallowed, in contact with skin, or if inhaled. Causes
skin and serious eye irritation. [14][15][16]* Pictograms:

o GHSO07 (Exclamation Mark)
o GHSO06 (Skull and Crossbones) may also be applicable depending on toxicity data.

o Personal Protective Equipment (PPE):
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o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood. [16][17]Ensure eyewash stations and safety showers are readily accessible. [14] *
Eye/Face Protection: Wear chemical safety goggles or a face shield. [14][16] * Skin
Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. [14][16] * Respiratory
Protection: If working outside a fume hood or with aerosols, use a NIOSH/MSHA-
approved respirator. [14]

Handling and Storage

Handling: Avoid contact with skin, eyes, and clothing. [18]Do not breathe vapors or mist.
[14]Wash hands thoroughly after handling. [15][18]Keep away from heat, sparks, and open
flames. [15][18]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated
place. [15][17]Store locked up. [14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. 2-(3,5-Difluorophenyl)propanenitrile| CAS 1260783-34-3 [benchchem.com]
e 2. nbinno.com [nbinno.com]
¢ 3. chemrxiv.org [chemrxiv.org]

e 4. BJOC - Synthesis of aliphatic nitriles from cyclobutanone oxime mediated by sulfuryl
fluoride (SO2F2) [beilstein-journals.org]

¢ 5. 2-(2,6-difluorophenyl)-2-methylpropanenitrile [myskinrecipes.com]
¢ 6. fluorochem.co.uk [fluorochem.co.uk]

¢ 7. documents.thermofisher.com [documents.thermofisher.com]

¢ 8. science-revision.co.uk [science-revision.co.uk]

¢ 9. chem.libretexts.org [chem.libretexts.org]

¢ 10. chemguide.co.uk [chemguide.co.uk]

¢ 11. nucleophilic addition of cyanide ion to aldehydes ketones mechanism steps to form
nitriles reagents reaction conditions organic synthesis doc brown's advanced A level organic
chemistry revision notes for AQA, Edexcel, OCR, Salters, WIJEC & CCEA courses
[docbrown.info]

e 12. tutorchase.com [tutorchase.com]

¢ 13. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore -
PMC [pmc.ncbi.nlm.nih.gov]

e 14. fishersci.com [fishersci.com]

¢ 15. sigmaaldrich.com [sigmaaldrich.com]

¢ 16. pfaltzandbauer.com [pfaltzandbauer.com]
e 17. merckmillipore.com [merckmillipore.com]

¢ 18. static.cymitquimica.com [static.cymitquimica.com]

© 2026 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b13606704?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/B2410345
https://www.nbinno.com/article/pharmaceutical-intermediates/role-3-5-difluorobenzonitrile-pharmaceutical-intermediate-synthesis-qw
https://chemrxiv.org/doi/pdf/10.26434/chemrxiv-2025-1k503
https://www.beilstein-journals.org/bjoc/articles/19/68
https://www.beilstein-journals.org/bjoc/articles/19/68
https://www.myskinrecipes.com/shop/en/arylacetonitrile-derivatives/168495-2-26-difluorophenyl-2-methylpropanenitrile.html
https://fluorochem.co.uk/product/F237462/
https://documents.thermofisher.com/TFS-Assets/CAD/Application-Notes/AN52742-YingYang-ChemEd-FTIR-NMR.pdf
https://www.science-revision.co.uk/A2_addition_of_cyanide.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Addition_Reactions/Nucleophilic_Addition_Reactions/The_Addition_of_Hydrogen_Cyanide_to_Aldehydes_and_Ketones
https://www.chemguide.co.uk/mechanisms/nucadd/hcn.html
https://www.docbrown.info/page06/OrgMechs3b.htm
https://www.docbrown.info/page06/OrgMechs3b.htm
https://www.docbrown.info/page06/OrgMechs3b.htm
https://www.docbrown.info/page06/OrgMechs3b.htm
https://www.tutorchase.com/notes/a-level-ocr/chemistry/13-4-3-carbonyls-with-hcn-addition-mechanism
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2988972/
https://www.fishersci.com/store/msds?partNumber=SB01685EA&productDescription=2-3+5-DIFLUOROPHENYL+AC+10GR&vendorId=VN00092202&countryCode=US&language=en
https://www.sigmaaldrich.com/HK/zh/sds/aldrich/257443
https://www.pfaltzandbauer.com/Files/SDSFile?fileName=M04885%20%20SDS%20%20062123.pdf
https://www.merckmillipore.com/Web-CL-Site/en_US/-/CLP/ShowDocument-File?ProductSKU=MDA_CHEM-820818&DocumentType=MSD&DocumentId=820818_SDS_IN_EN.PDF&DocumentUID=1183828&Language=EN&Country=IN&Origin=null
https://static.cymitquimica.com/products/04/pdf/sds-A50000353AL.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13606704?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e To cite this document: BenchChem. [Introduction: A Key Fluorinated Building Block in
Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13606704#2-3-5-difluorophenyl-2-
methylpropanenitrile-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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